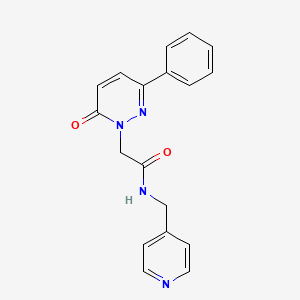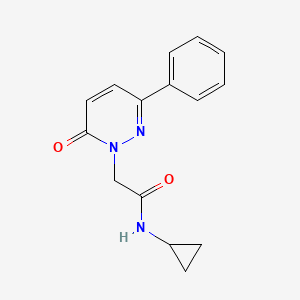
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxo-1-piperazinyl)butanamide is a useful research compound. Its molecular formula is C11H15N5O3S and its molecular weight is 297.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.08956053 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
A significant body of research has been dedicated to synthesizing thiadiazole derivatives and evaluating their antimicrobial properties. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring have been synthesized, demonstrating moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems showed promising antimicrobial agent potential (Hamama, Ibrahim, Raoof, & Zoorob, 2017).
Anticancer Applications
The anticancer potential of thiadiazole derivatives has been a focus of recent studies. A notable study synthesized new pharmacophores containing a thiazole moiety, evaluated as potent anticancer agents against Hepatocellular carcinoma cell lines, with compounds showing significant activity (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Novel Scaffolds and Surfactants
Research into novel scaffolds and surfactants based on thiadiazole derivatives has also been conducted. For example, a study synthesized novel scaffolds Thiadiazolyl Piperidine and Thiadiazolyl Piperazine from biologically active stearic acid, showing in-vitro antimicrobial activities and evaluating their physico-chemical and surface properties as well as biodegradability (Abdelmajeid, Amine, & Hassan, 2017).
Synthesis and Biological Activities
Further studies have explored the synthesis and biological activities of thiadiazole derivatives. For instance, fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, with some showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents (Xia, 2015).
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-7-14-15-11(20-7)13-8(17)2-3-10(19)16-5-4-12-9(18)6-16/h2-6H2,1H3,(H,12,18)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXLBJJSQAZGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4508183.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine](/img/structure/B4508186.png)
![4-[4-(phenoxyacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4508191.png)




![4-[(7-methoxy-4-quinolinyl)amino]benzonitrile](/img/structure/B4508226.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4508229.png)
![4-oxo-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B4508240.png)
![3-{[4-(2-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4508243.png)
![N-1H-benzimidazol-2-yl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4508253.png)
